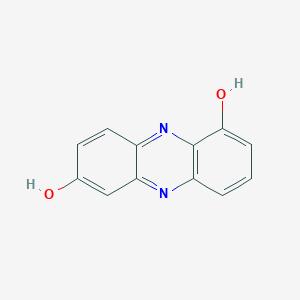

Phenazine-1,7-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O2 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

phenazine-1,7-diol |

InChI |

InChI=1S/C12H8N2O2/c15-7-4-5-8-10(6-7)13-9-2-1-3-11(16)12(9)14-8/h1-6,15-16H |

InChI Key |

OMRMYNFKUTXJCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C3C=CC(=CC3=N2)O |

Origin of Product |

United States |

Synthetic Strategies for Phenazine 1,7 Diol and Its Structural Analogues

Sustainable and Green Chemistry Approaches in Phenazine (B1670421) Diol Synthesis

The development of green synthetic routes for phenazine derivatives is crucial for reducing the environmental impact associated with traditional chemical synthesis, which often involves hazardous organic solvents and reagents researchgate.netresearchgate.net. Sustainable approaches aim to minimize waste, reduce energy consumption, and utilize safer materials.

Solvent-Free and Catalyst-Free Methods

Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the need for organic solvents, thereby reducing waste generation and simplifying product isolation. Catalyst-free methods further enhance sustainability by avoiding the use of potentially toxic or expensive catalysts.

While specific examples of solvent-free and catalyst-free synthesis exclusively for Phenazine-1,7-diol are not extensively detailed in the provided search results, related phenazine derivatives have been synthesized using such approaches. For instance, the synthesis of certain benzo[a]furo[2,3-c]phenazine derivatives has been achieved under solvent-free conditions using microwave irradiation, catalyzed by magnetic core-shell nanoparticles tandfonline.com. This highlights the potential for adapting solvent-free techniques to a broader range of phenazine structures. Solid-state reactions and mechanochemical methods are also emerging as viable solvent-free strategies for heterocyclic synthesis, offering potential routes for phenazine diol preparation researchgate.net.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are powerful tools in green chemistry, enabling faster reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. These techniques can facilitate reactions under milder conditions and sometimes even in the absence of solvents.

Research has demonstrated the efficacy of microwave irradiation for the synthesis of various phenazine derivatives. For example, a rapid, one-pot synthesis of functionalized benzo[a]furo[2,3-c]phenazine derivatives has been reported using microwave irradiation under solvent-free conditions, catalyzed by H₃PW₁₂O₄₀@Fe₃O₄–ZnO nanoparticles tandfonline.com. This method achieved moderate to good yields and significantly reduced reaction times. While not specifically targeting this compound, this study exemplifies the application of microwave technology in phenazine synthesis, suggesting its potential applicability to phenazine diols.

Ultrasound-assisted synthesis has also been explored for various organic transformations. While direct applications to this compound synthesis were not explicitly found in the provided results, ultrasound irradiation is known to enhance reaction rates and yields in many heterocyclic syntheses by promoting mass transfer and generating reactive species through cavitation researchgate.net. Its application in the synthesis of phenazine derivatives could offer similar benefits, contributing to greener synthetic protocols.

Photocatalysis and Supramolecular Catalysis in Phenazine Synthesis

Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions, while supramolecular catalysis employs non-covalent interactions mediated by host molecules to control reactivity and selectivity. Both approaches offer promising avenues for sustainable phenazine synthesis.

Photocatalysis: Recent research has highlighted the use of phenazine derivatives themselves as organo-photocatalysts. A novel tetra-phenol π-extended phenazine was synthesized and utilized as an organo-photocatalyst for dehalogenation and C–C bond formation reactions rsc.orgunits.itresearchgate.net. These functionalized phenazines exhibit reducing properties in their excited states, enabling single-electron transfer processes to trigger bond-forming reactions. This demonstrates the potential of phenazine scaffolds in light-driven catalytic processes. Furthermore, a phenazine-based two-dimensional covalent organic framework (Phen-COF) has been developed for photocatalytic CO₂ reduction, showing enhanced selectivity and activity compared to its monomeric phenazine unit nih.gov. This indicates that tailored phenazine structures can be designed for advanced photocatalytic applications.

Supramolecular Catalysis: Supramolecular catalysis, leveraging host molecules like cucurbit[n]urils (CB[n]s), offers a sophisticated method for controlling chemical reactivity researchgate.netresearchgate.neteurekaselect.com. These host molecules can act as nanoreactors or provide steric hindrance to modulate substrate reactivity. For instance, a supramolecular catalytic strategy using hemi-cucurbit benthamdirect.comuril (hemi-CB benthamdirect.com) has been reported for the synthesis of dibenzo[a,j]phenazine compounds from 2-arylamines researchgate.net. This approach facilitates the dimerization process through catalytic action in an acidic environment. Another study mentions a convenient and green synthetic approach for benzo[a]pyrano[2,3-c]phenazines via supramolecular catalysis eurekaselect.com. These examples underscore the potential of supramolecular assemblies in developing efficient and selective catalytic methods for phenazine synthesis, which could be extended to phenazine diols.

Mechanistic Investigations of Phenazine 1,7 Diol S Biochemical and Biophysical Roles

Redox Chemistry and Electron Transfer Mechanisms of Dihydroxylated Phenazines

The bioactivity of dihydroxylated phenazines is intrinsically linked to their capacity to participate in redox reactions. These compounds can act as electron shuttles, a capability that allows them to modulate various cellular processes.

Phenazine (B1670421) compounds are recognized for their ability to generate reactive oxygen species (ROS). nih.gov This occurs through the reduction of molecular oxygen. nih.gov The generation of ROS by phenazines is considered a significant factor in their antimicrobial properties, as these species can cause damage to cellular components.

One example of a phenazine derivative, 1-hydroxyphenazine (1-HP), has been shown to mediate the production of superoxide radicals under physiological conditions. nih.govresearchgate.net Studies using supercoiled plasmid DNA as a detector for ROS demonstrated that 1-HP, in the presence of NADPH or NADPH with NADPH:cytochrome P450 reductase, leads to the formation of these reactive species. nih.govresearchgate.net Further experiments with murine macrophage cells provided evidence that 1-HP can generate intracellular oxidants. nih.govresearchgate.net This capacity to produce ROS is believed to contribute to the virulence of microorganisms that produce 1-HP, such as Pseudomonas aeruginosa. nih.govresearchgate.net

The process of ROS generation by phenazines can have significant biological consequences. The resulting oxidative stress can lead to DNA damage, lipid peroxidation, and protein denaturation, ultimately contributing to cell death in competing microorganisms.

Redox cycling is a key mechanism through which phenazines exert their biological effects. This process involves the repeated reduction and oxidation of the phenazine molecule, enabling the transfer of electrons between different cellular components. nih.gov Phenazines, due to their ability to cross cell membranes, can facilitate the movement of reducing equivalents from the cell's interior to the extracellular environment. nih.gov

This redox cycling has been shown to be crucial for the anaerobic survival of bacteria like Pseudomonas aeruginosa. nih.gov By shuttling electrons, phenazines help to maintain redox homeostasis within the cell. nih.gov For instance, phenazine redox cycling can facilitate the oxidation of glucose and pyruvate to acetate (B1210297), a process that is coupled to ATP synthesis and is vital for long-term survival under anaerobic conditions. nih.gov

Furthermore, the redox cycling of phenazines can influence the metabolic activities of microbial communities. For example, the bidirectional redox cycling of phenazine-1-carboxylic acid (PCA) by Citrobacter portucalensis has been shown to increase the rate of nitrate reduction to nitrite. biorxiv.org This bacterium can both oxidize reduced PCA and reduce oxidized PCA, creating a complete redox cycle that enhances its respiratory capabilities. biorxiv.org

The redox potentials of different phenazine derivatives influence their specific roles in cellular processes. The table below provides the redox potentials for a selection of phenazine compounds.

| Phenazine Compound | Redox Potential (E1/2 vs. NHE at pH 7) |

| Phenazine-1-carboxylic acid (PCA) | -0.115 V |

| Pyocyanin (PYO) | -0.034 V |

| Phenazine-1-carboxamide (B1678076) (PCN) | -0.045 V |

This table is generated based on available data for illustrative purposes.

Molecular Interactions and Target Engagement

The biological effects of phenazine-1,7-diol are also a consequence of its direct interactions with various biomolecules, leading to the modulation of their functions.

Phenazine derivatives have been shown to interact with crucial biomolecules such as DNA. Their planar structure allows them to intercalate between the base pairs of the DNA double helix. researchgate.net This interaction can interfere with DNA replication and transcription, contributing to the antimicrobial and cytotoxic effects of these compounds.

In addition to DNA, phenazines can interact with various proteins and enzymes. For instance, pyocyanin has been studied for its interaction with glutathione reductase, which is relevant to its anti-malarial properties. nih.gov The binding of phenazines to enzymes can lead to the inhibition of their catalytic activity, thereby disrupting essential metabolic pathways.

The specific interactions of this compound with biomolecules are an area of ongoing research. However, based on the behavior of other phenazine derivatives, it is likely that it also engages with a range of molecular targets within the cell.

A significant mechanism of action for some phenazine compounds is the inhibition of topoisomerase enzymes. researchgate.netbioengineer.org Topoisomerases are essential for resolving topological issues in DNA that arise during replication, transcription, and recombination. bioengineer.org Phenazine-1-carboxamide (PCN), for example, has been found to directly bind to bacterial topoisomerase IV, inhibiting its decatenation activity. researchgate.netnih.gov This inhibition leads to DNA damage and ultimately cell death in susceptible bacteria. researchgate.netnih.gov Other synthetic phenazine derivatives, such as XR11576 and XR5944, have been shown to stabilize topoisomerase I and topoisomerase II complexes on DNA. nih.gov

The redox activity of phenazines also allows them to interact with the electron transport chain, a key component of cellular respiration. nih.govnih.gov They can act as electron shuttles, transferring electrons and thereby influencing respiratory metabolism. nih.gov In Pseudomonas aeruginosa, phenazines have been shown to play a role in balancing the intracellular redox state and are important for biofilm development. nih.gov The interaction of phenazines with the respiratory chain can also lead to the production of ROS, as discussed earlier.

The inhibition of these key metabolic pathways underscores the potent biological activity of phenazine compounds and provides a basis for their antimicrobial effects.

Photochromic Behavior and Excited State Dynamics of Phenazine Diols

Certain phenazine diols exhibit interesting photochromic properties, meaning they can undergo reversible changes in their absorption spectra upon exposure to light. This behavior is linked to their excited state dynamics.

Research on phenazine-2,3-diol derivatives has shown that they can undergo photochromism through an excited-state intermolecular proton transfer (ESInterPT) based on keto-enol tautomerization. researchgate.net Upon photoexcitation, these molecules can transfer a proton, leading to the formation of a different tautomeric form with distinct spectral properties. researchgate.net This process is influenced by the surrounding solvent environment. nih.gov

The excited state dynamics of phenazine derivatives are crucial to their photophysical properties. nih.gov Upon absorption of light, these molecules are promoted to an excited state. The subsequent de-excitation can occur through various pathways, including fluorescence and intersystem crossing to a triplet state. nih.gov The nature of the solvent can significantly influence these pathways. For instance, in polar solvents, an intramolecular charge transfer state may be favored, while in non-polar solvents, intersystem crossing may be more prominent. nih.gov

The table below summarizes some of the optical data for phenazine-2,3-diol (PD1), a compound related to this compound.

| Property | Value |

| Photoabsorption Maximum (λabs) | ~361-390 nm |

| Fluorescence Maximum (λem) | ~555 nm |

| Fluorescence Quantum Yield (Φf) | ~0.09 |

This data is for phenazine-2,3-diol and is provided for illustrative purposes. researchgate.net

The study of the photochromic behavior and excited state dynamics of phenazine diols is important for understanding their potential applications in areas such as molecular switches and photosensitizers.

Excited State Intermolecular Proton Transfer (ESInterPT) Mechanisms in Phenazine-2,3-diol Analogues

The phenomenon of excited-state proton transfer (ESPT) is a fundamental photochemical process where a proton is transferred from one part of a molecule to another, or between molecules, upon electronic excitation. In many phenazine derivatives, particularly those with hydroxyl substitutions, this process can occur via an intramolecular or intermolecular pathway. While intramolecular hydrogen bonding is a prerequisite for Excited State Intramolecular Proton Transfer (ESIPT), Excited State Intermolecular Proton Transfer (ESInterPT) can occur in molecules lacking such pre-existing bonds, often mediated by solvent molecules or through molecular aggregation. rsc.org

Recent research on phenazine-2,3-diol (a structural analogue of this compound) has provided significant insights into the ESInterPT mechanism. Studies have shown that phenazine-2,3-diol and its monoalkoxy derivatives exhibit photochromism, a reversible change in color upon exposure to light, which is driven by ESInterPT. rsc.org In a glassy matrix at low temperatures (77 K), colorless solutions of the enol forms of these compounds transform into orange-colored solutions of their keto forms when irradiated with UV light. rsc.org This color change is attributed to the ESInterPT from the enol tautomer to the keto tautomer within hydrogen-bonded aggregates of the molecules. rsc.org

The formation of one-dimensional intermolecular hydrogen bonds (N-H···O and O-H···N) in the crystal structures of these phenazine-2,3-diol derivatives strongly suggests that such intermolecular interactions are crucial for facilitating the proton transfer in the excited state. rsc.org This process is distinct from ESIPT, which relies on a pre-existing intramolecular hydrogen bond. The ESInterPT in these systems highlights the importance of the molecular environment and intermolecular associations in dictating the photophysical behavior of dihydroxylated phenazines.

Keto-Enol Tautomerization in Dihydroxylated Phenazines

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a molecule containing a carbonyl group) and an "enol" form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond). masterorganicchemistry.comlibretexts.org This tautomerization is a fundamental concept in organic chemistry and plays a significant role in the reactivity and properties of many organic compounds, including dihydroxylated phenazines. masterorganicchemistry.comcomporgchem.comfrontiersin.org

In the context of phenazine-2,3-diol, the equilibrium between its enol and keto forms is central to its observed photochromic properties. rsc.org Upon photoirradiation, the molecule undergoes a transformation from the more stable enol form to the keto form in the excited state. rsc.org This tautomerization involves the transfer of a proton, as discussed in the ESInterPT mechanism.

The stability of the keto and enol tautomers can be influenced by several factors, including solvent polarity and the potential for intramolecular and intermolecular hydrogen bonding. masterorganicchemistry.com For phenazine-2,3-diol and its derivatives, X-ray crystal structure analyses have confirmed the existence of both keto and enol forms in the solid state, with intermolecular hydrogen bonding playing a key role in stabilizing the crystal lattice. rsc.org The ability of these molecules to undergo keto-enol tautomerization is intrinsically linked to their photophysical properties and is a key area of investigation for understanding their biochemical and biophysical roles.

Singlet Oxygen Generation Efficiency of Phenazine Diol Derivatives

Singlet oxygen (¹O₂) is a highly reactive form of molecular oxygen that can be generated through photosensitization. A photosensitizer is a molecule that, upon absorbing light, can transfer its absorbed energy to ground-state triplet oxygen (³O₂), converting it to the excited singlet state. nih.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

Phenazine derivatives have been investigated as potential photosensitizers. Studies on phenazinone-based compounds, which are structurally related to hydroxylated phenazines, have demonstrated their capacity for efficient singlet oxygen generation. futaba-zaidan.orgrsc.org For instance, the phenazinone derivative PZ1 exhibited a high singlet oxygen quantum yield (ΦΔ = 0.86), which was superior to that of the well-known photosensitizer Rose Bengal (ΦΔ = 0.68 in THF). futaba-zaidan.org

In comparison, phenazine-2,3-diol-based photosensitizers have also been developed and their singlet oxygen generation capabilities evaluated. futaba-zaidan.orgnih.gov For example, water-soluble derivatives of phenazine-2,3-diol, KY-1Na and KY-2Na, were found to have singlet oxygen quantum yields of 0.06 and 0.19 in water, respectively. nih.gov The difference in efficiency between these derivatives was attributed to variations in their molecular structures, which affect the energy gap between the singlet and triplet excited states and, consequently, the efficiency of intersystem crossing (ISC) – a critical step for photosensitization. nih.gov

The singlet oxygen generation efficiencies of various phenazine derivatives are summarized in the table below.

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| PZ1 | 0.86 | THF |

| PZ2 | 0.54 | THF |

| PZ3 | 0.069 | THF |

| Rose Bengal | 0.68 | THF |

| KY-1Na | 0.06 | Water |

| KY-2Na | 0.19 | Water |

This table presents the singlet oxygen quantum yields for various phenazine derivatives and a reference compound, Rose Bengal, in the indicated solvents. futaba-zaidan.orgnih.gov

Theoretical Chemistry and Computational Modeling of Phenazine 1,7 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenazine-1,7-diol at a molecular level. These methods, particularly those based on density functional theory, offer a powerful lens through which to examine the molecule's electronic landscape and its interaction with light.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structure and properties of phenazine (B1670421) derivatives. nih.gov Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-31G*, have been shown to provide optimized structural parameters that are in excellent agreement with experimental data for the core phenazine structure. nih.gov For this compound, DFT calculations are employed to determine its ground-state geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding how the positions of the two hydroxyl groups at the 1 and 7 positions influence the planarity and symmetry of the phenazine core.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also elucidated through DFT. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic character of the nitrogen atoms and the electrophilic potential of other sites, which is critical for predicting intermolecular interactions. nih.govmdpi.com

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.net It is used to calculate the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.) and triplet excited states (T₁, T₂, etc.). These calculations are essential for interpreting UV-visible absorption spectra. researchgate.net

For related phenazine derivatives, such as phenazinone-based photosensitizers, TD-DFT calculations have been instrumental in understanding their photophysical properties. futaba-zaidan.org For instance, calculations can reveal that the lowest singlet excited state (S₁) originates from a π-π* transition localized on the phenazine skeleton. futaba-zaidan.orgnih.gov Furthermore, TD-DFT is crucial for studying the pathways of energy dissipation from the excited state, such as intersystem crossing (ISC), the process of transitioning from a singlet excited state to a triplet state. The energy gap between the lowest singlet (S₁) and a nearby triplet state (e.g., T₃) (ΔEST) is a key parameter; a small gap often facilitates efficient ISC. futaba-zaidan.org In studies on phenazinone derivatives, TD-DFT combined with natural transition orbital (NTO) analysis has suggested that ISC processes from S₁ to T₃ are thermodynamically feasible, a characteristic that is vital for applications like photosensitization. futaba-zaidan.org

Table 1: Representative TD-DFT Calculated Excitation Energies for Analogous Phenazine Derivatives

| Compound System | Transition | Excitation Energy (eV) | Key Finding |

|---|---|---|---|

| Phenazinone Derivative (PZ1) | S₀ → S₁ | 2.86 | π-π* transition on phenazine skeleton futaba-zaidan.org |

| Phenazinone Derivative (PZ3) | S₀ → S₁ | 2.73 | π-π* transition on phenazine skeleton futaba-zaidan.org |

| Phenazine-2,3-diol Derivative (KY-1Na) | S₁ – T₁ (ΔEST) | 0.98 | Relatively large gap, less efficient ISC futaba-zaidan.org |

| Phenazine-2,3-diol Derivative (KY-2Na) | S₁ – T₁ (ΔEST) | 0.82 | Smaller gap, more efficient ISC futaba-zaidan.org |

| Phenazinone Derivatives (PZ1-3) | S₁ – T₃ (ΔEST) | 0.20–0.36 | Thermodynamically feasible ISC process futaba-zaidan.org |

Note: This data is for analogous compounds and serves to illustrate the application of TD-DFT. Specific values for this compound would require dedicated calculations.

Molecular Orbital Analysis and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. The energy and spatial distribution of the HOMO and LUMO of this compound can be determined using DFT. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

In related phenazine-2,3-diol derivatives, DFT calculations have shown that the spatial distribution of the HOMO and LUMO can be significantly influenced by substituents. futaba-zaidan.org An adequate separation between the HOMO and LUMO distributions can lead to a decrease in the energy gap between the S₁ and T₁ states, which in turn promotes efficient intersystem crossing. futaba-zaidan.org For this compound, the hydroxyl groups act as electron-donating substituents, which would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the parent phenazine molecule. The analysis of these orbitals provides a rational basis for designing derivatives with tailored electronic and optical properties. nih.gov

Prediction of Spectroscopic Signatures

Computational modeling is a powerful tool for predicting and interpreting various spectroscopic signatures of this compound. By calculating the excitation energies and the corresponding oscillator strengths using TD-DFT, one can generate a theoretical UV-visible absorption spectrum. researchgate.net This predicted spectrum can be compared with experimental data to confirm the molecular structure and to assign specific electronic transitions to the observed absorption bands. researchgate.net

Beyond absorption, TD-DFT can also be used to model emission processes like fluorescence. By optimizing the geometry of the first singlet excited state (S₁), the energy of the S₁ → S₀ transition can be calculated, which corresponds to the fluorescence emission wavelength. nih.gov For many phenazine derivatives, fluorescence quantum yields are observed to be low. futaba-zaidan.org Computational models can explain this by revealing efficient non-radiative decay pathways, such as rapid intersystem crossing to the triplet manifold, which competes with fluorescence. futaba-zaidan.org Similarly, vibrational spectra (Infrared and Raman) can be predicted from the calculation of harmonic frequencies at the optimized ground-state geometry, aiding in the assignment of fundamental vibrational modes observed experimentally. nih.gov

Modeling of Reaction Mechanisms and Pathways (e.g., degradation, tautomerization)

Computational modeling can provide detailed mechanistic insights into the chemical transformations of this compound. This includes modeling potential degradation pathways and tautomeric equilibria.

Studies on the photodegradation of the related phenazine-1-carboxylic acid have shown that the process follows first-order kinetics and is dependent on factors like pH and the presence of oxygen. nih.gov The degradation products were identified as hydroxylated phenazines. nih.gov For this compound, DFT calculations could be used to model its reaction with reactive oxygen species (like singlet oxygen or hydroxyl radicals) to predict the most likely sites of attack and to elucidate the reaction energy profiles for the formation of degradation products.

Furthermore, dihydroxy-substituted phenazines can exhibit tautomerism. Recent research on the analogous phenazine-2,3-diol has revealed photochromism via an excited-state intermolecular proton transfer (ESInterPT) process, which is based on keto-enol tautomerization. rsc.orgnih.gov In a glassy matrix at low temperatures, the enol form can be converted to the keto form upon photoirradiation. rsc.orgnih.gov DFT calculations are invaluable for studying such processes in this compound. By calculating the relative energies of the possible tautomers (e.g., the di-enol, keto-enol, and di-keto forms), the most stable ground-state structure can be determined. Moreover, computational methods can model the potential energy surface for the proton transfer reaction, both in the ground and excited states, to understand the mechanism and feasibility of tautomerization. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenazine |

| Phenazine-2,3-diol |

| Phenazine-1-carboxylic acid |

| 9,10-anthracenediyl-bis(methylene)dimalonic acid |

| Rose bengal |

Analytical Methodologies for Characterizing Phenazine 1,7 Diol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating complex mixtures and isolating target compounds, enabling their subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenazine (B1670421) compounds due to their often complex biological origins and the need for high resolution nih.govekb.egnih.govfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.govcaltech.eduresearchgate.netmdpi.comresearchgate.net. Reversed-phase HPLC, typically utilizing C18 stationary phases, is commonly employed, with mobile phases often consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, frequently buffered with acids or bases nih.govfrontiersin.orgmdpi.comnih.gov.

Detection Methods:

UV-Vis Detection: Phenazines possess conjugated π-electron systems that absorb light in the UV-Vis region, making UV-Vis detection, particularly with Photodiode Array (PDA) detectors, highly effective for their detection and quantification nih.govekb.egnih.govfrontiersin.orgcaltech.edu. Detection wavelengths commonly fall within the range of 200-400 nm, with specific maxima depending on the phenazine structure nih.govnih.govfrontiersin.org.

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (HPLC-MS) provides invaluable information regarding the molecular weight and fragmentation patterns of phenazine compounds, aiding in their identification and structural confirmation nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the determination of elemental compositions frontiersin.orgmdpi.comias.ac.inrsc.orgrsc.orgmdpi.com.

Typical HPLC Conditions for Phenazine Analysis:

| Parameter | Description | Reference(s) |

| Stationary Phase | C18 reversed-phase column (e.g., XBridge C18, ZORBAX SB-C18) | nih.govfrontiersin.orgnih.gov |

| Mobile Phase | Gradient elution with water/acetonitrile or methanol, often with modifiers (e.g., NH₄OH, acetic acid) | nih.govfrontiersin.orgmdpi.com |

| Flow Rate | Typically 0.2-1.0 mL/min | nih.govmdpi.com |

| Detection Wavelength | UV-Vis (e.g., 250 nm, 365 nm, 367 nm) | nih.govnih.govfrontiersin.orgcaltech.edu |

| MS Detection | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | nih.govfrontiersin.orgrsc.orgrsc.org |

Retention Times for Phenazine-1-carboxylic Acid (PCA): While specific retention times for Phenazine-1,7-diol under various conditions may vary, studies on related phenazines provide reference points. For instance, Phenazine-1-carboxylic acid (PCA) has been reported to elute at approximately 8.92 min frontiersin.org or 12.11 min frontiersin.org under specific HPLC-MS or HPLC-UV conditions.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective preliminary method for the separation, screening, and purity assessment of phenazine extracts ekb.egnih.govresearchgate.net. It is particularly useful for monitoring reaction progress and for initial fractionation of complex mixtures nih.govrsc.orguio.no.

Stationary Phase: Silica (B1680970) gel plates are commonly used as the stationary phase nih.govrsc.org.

Mobile Phase: Solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297), are employed to achieve separation nih.govrsc.org.

Detection: Spots are typically visualized under UV light (e.g., at 254 nm) or by spraying with specific visualizing reagents nih.gov.

TLC Conditions and Rf Values for Phenazine-1-carboxylic Acid (PCA): TLC analysis of PCA using a hexane:ethyl acetate (4:2 ratio) solvent system on silica gel plates has shown specific Rf values, allowing for comparison with authentic standards ekb.egnih.gov.

| Parameter | Description | Reference(s) |

| Stationary Phase | Silica gel plates | nih.govrsc.org |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:2 ratio) | nih.govrsc.org |

| Detection | UV light (e.g., 254 nm) | nih.gov |

| Rf Value (PCA) | Varies depending on conditions, typically around 0.5-0.6 | ekb.egnih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and electronic environment within a molecule, making it critical for the structural elucidation of phenazines frontiersin.orgfrontiersin.orgresearchgate.netnih.govekb.eg. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm complex structural assignments and stereochemistry acdlabs.comnih.gov. NMR data has been instrumental in distinguishing between positional isomers of phenazinediols, such as differentiating 1,7-phenazinediol from 1,10-phenazinediol acdlabs.com.

Representative NMR Chemical Shifts (δ) for Phenazine Derivatives:

| Compound Type/Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |

| Phenazine Core | Aromatic protons typically in the 7-9 ppm range | Aromatic carbons typically in the 120-150 ppm range | ias.ac.inrsc.orgrsc.orgmdpi.comrsc.orgnih.gov |

| Hydroxyl groups | Singlet, often deshielded (e.g., ~9-10 ppm) | Carbon bearing hydroxyl group (e.g., ~150-160 ppm) | ias.ac.inrsc.orgrsc.orgmdpi.comacdlabs.com |

| This compound | Specific assignments crucial for isomer distinction | Specific assignments crucial for isomer distinction | acdlabs.com |

Mass Spectrometry (MS) is vital for determining the molecular weight of this compound and providing insights into its fragmentation pathways. The detection of molecular ions, such as protonated ([M+H]⁺), deprotonated ([M-H]⁻), or sodiated ([M+Na]⁺) species, allows for the calculation of the compound's exact mass frontiersin.orgmdpi.comias.ac.inrsc.orgrsc.orgmdpi.com. High-Resolution Mass Spectrometry (HRMS) is employed to obtain accurate mass measurements, which are used to deduce the elemental composition of the molecule frontiersin.orgmdpi.comias.ac.inrsc.orgrsc.orgmdpi.com. Fragmentation patterns observed in MS spectra can reveal structural characteristics, such as the presence of specific functional groups or substructures ias.ac.inmdpi.com.

Representative Mass Spectrometry Data (m/z values):

| Compound Type/Feature | Detected Ion Type | m/z Value | Elemental Composition (Calculated) | Reference(s) |

| Phenazine-1-carboxylic acid (PCA) | [M+Na]⁺ | 247.0282 | C₁₃H₈N₂O₂ + Na | frontiersin.org |

| Phenazine-1-carboxylic acid (PCA) | [M+H]⁺ | 225.06598 | C₁₃H₉N₂O₂ | mdpi.com |

| Phenazine-2,3-diol derivative | [M+H]⁺ | 257.09195 | C₁₄H₁₃N₂O₃ | rsc.org |

| This compound | Molecular Ion | Not specified | Not specified | acdlabs.com |

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, providing information about its chromophoric system and photoabsorption properties ekb.egnih.govupi.edutanta.edu.eg. Phenazine derivatives, due to their extended conjugated π-electron systems, typically exhibit characteristic absorption bands in the UV-Vis spectrum ekb.egnih.govfrontiersin.orgacdlabs.comresearchgate.netrsc.org. These absorption maxima (λmax) are sensitive to structural modifications, including the presence of hydroxyl groups and their positions on the phenazine ring ekb.egnih.govfrontiersin.orgacdlabs.comrsc.org.

UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds:

| Compound/Feature | λmax (nm) | Notes | Reference(s) |

| This compound | 204, 273, 354, 374, 458 | Almost identical to 1,6-phenazinediol; used for isomer discrimination. | acdlabs.com |

| Phenazine-1-carboxylic acid | 258, 362 | Indicative of conjugated π-electron systems. | ekb.eg |

| Phenazine-1-carboxylic acid | 252, 365 (shoulder at 354) | Strong absorption peak at 252 nm, broad peak at 365 nm. | frontiersin.org |

| Phenazine-2,3-diol derivative | ~480 (weak band) | Ascribable to the formation of phenoxide ions by partial deprotonation. | rsc.org |

| Phenazine derivative | 223, 249, 370 | Observed for a red pigment formation. | mdpi.com |

The combination of these analytical techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its accurate identification and structural understanding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.